

Technical Guide: 2-Fluoro-5-iodobenzaldehyde (CAS: 146137-76-0)

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzaldehyde

Cat. No.: B129801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the benzene ring, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the iodo and fluoro substituents provide sites for cross-coupling reactions and modulation of physicochemical properties of the target molecules.

This technical guide provides a comprehensive overview of **2-Fluoro-5-iodobenzaldehyde**, including its chemical and physical properties, a detailed experimental protocol for its synthesis, its key reactions, and a significant application in the development of targeted cancer therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Fluoro-5-iodobenzaldehyde** is presented in the table below.

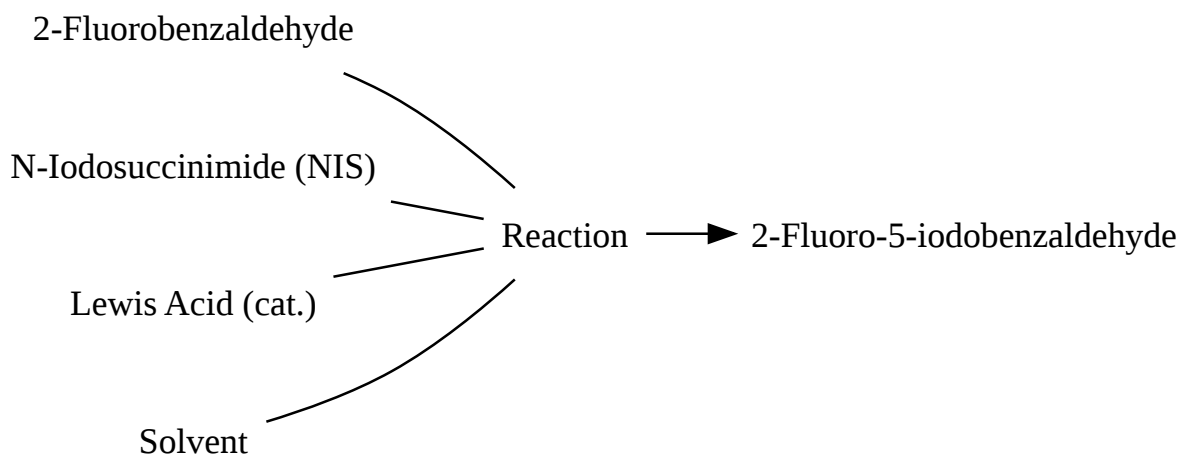
Property	Value	Reference(s)
CAS Number	146137-76-0	[1][2][3][4][5]
Molecular Formula	C ₇ H ₄ FIO	[1][2][3][4][5]
Molecular Weight	250.01 g/mol	[1][2][3][4][5]
Appearance	White to cream or pale yellow crystals or powder	[6]
Melting Point	45-48 °C	[2][3][4][5]
Boiling Point (Predicted)	261.9 ± 25.0 °C	[5]
Density (Predicted)	1.962 ± 0.06 g/cm ³	[5]
Solubility	Information not available	
InChI	1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H	[2][3][4]
InChIKey	BIRCCQCPGMMGPJ-UHFFFAOYSA-N	[2][3][4]
SMILES	C1=CC(=C(C=C1)C=O)F	[7]

Synthesis of 2-Fluoro-5-iodobenzaldehyde

2-Fluoro-5-iodobenzaldehyde can be synthesized via electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming electrophile to the para position.

Experimental Protocol: Electrophilic Iodination

Reaction Scheme:



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Synthesis of **2-Fluoro-5-iodobenzaldehyde**.

Materials:

- 2-Fluorobenzaldehyde
- N-Iodosuccinimide (NIS)
- Lewis acid catalyst (e.g., trifluoroacetic acid or iron(III) chloride)
- Solvent (e.g., dichloromethane or acetic acid)
- Saturated aqueous solution of sodium thiosulfate
- Dichloromethane (for extraction)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (1.1 eq).
- Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid or iron(III) chloride (0.1 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with dichloromethane.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-Fluoro-5-iodobenzaldehyde**.

Expected Yield: While a specific yield for this reaction is not provided in the cited literature, similar bromination reactions of 2-fluorobenzaldehyde have reported yields in the range of 75-88%.^[8]

Spectroscopic Data

While specific experimental spectra for **2-Fluoro-5-iodobenzaldehyde** are not readily available in the searched literature, data for analogous compounds and information from spectral databases can provide an expected profile.

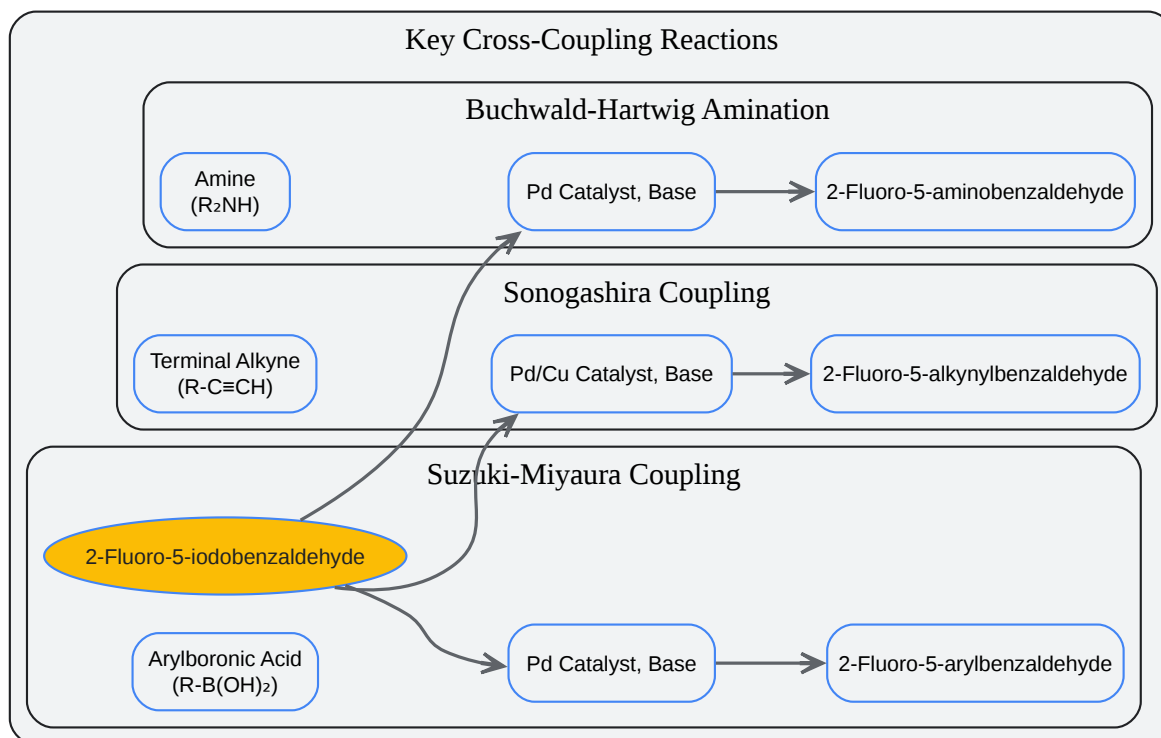
Spectroscopy	Expected Data / Information Source
^1H NMR	Spectral data for isomers and similar benzaldehydes are available, which can be used for comparative analysis. [3] [4] [9]
^{13}C NMR	Predicted spectral data for the closely related 2-Fluoro-5-iodobenzylamine is available, offering insights into the expected chemical shifts and C-F coupling.
IR Spectroscopy	Infrared spectral data is available through databases such as PubChem, which can be accessed for detailed peak information. [7]
Mass Spectrometry	Mass spectral data can be predicted based on the molecular formula and fragmentation patterns of similar aromatic aldehydes.

Key Reactions and Applications in Drug Discovery

2-Fluoro-5-iodobenzaldehyde is a versatile intermediate for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent of **2-Fluoro-5-iodobenzaldehyde** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.



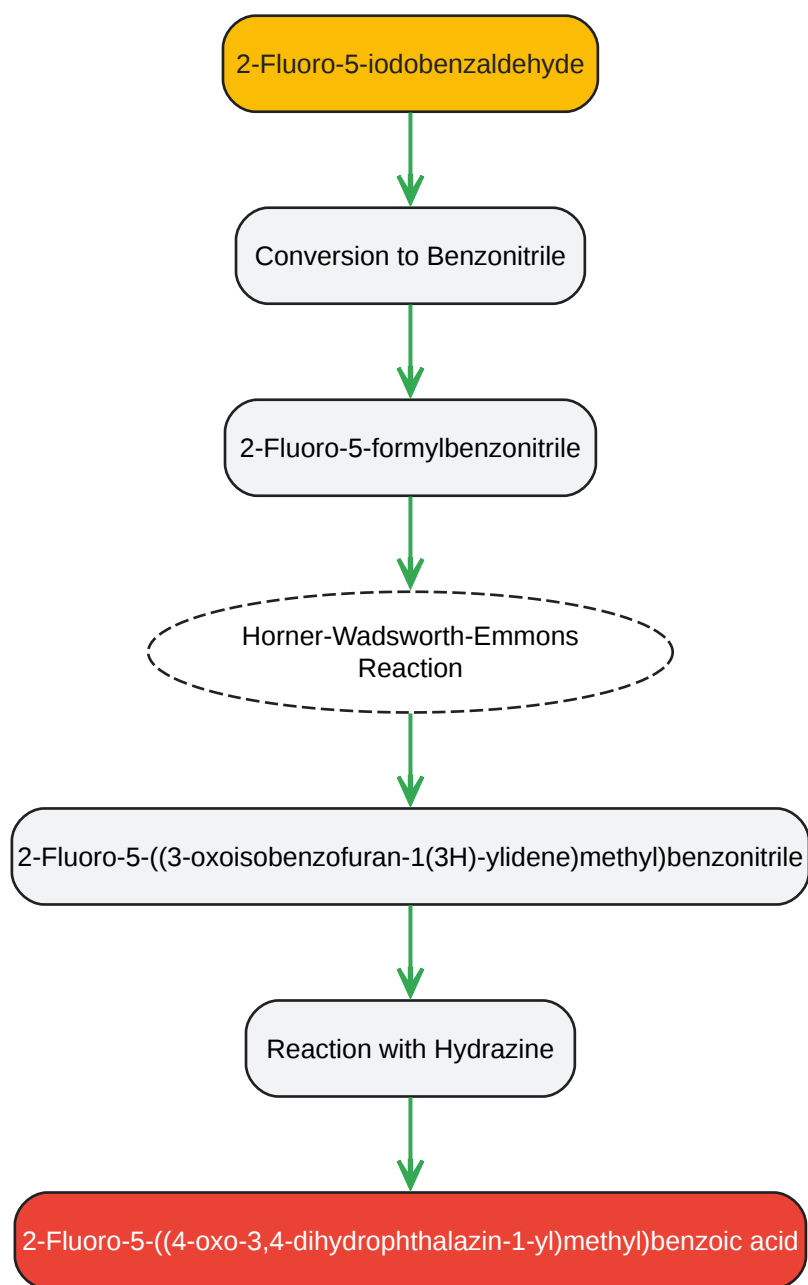
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Versatility in Cross-Coupling Reactions.

Application in the Synthesis of PARP Inhibitors: Olaparib

A prominent application of **2-Fluoro-5-iodobenzaldehyde** is in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib (Lynparza®). Olaparib is a targeted therapy approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[2][7] **2-Fluoro-5-iodobenzaldehyde** serves as a precursor to the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2][7]

Synthetic Workflow towards Olaparib Intermediate:



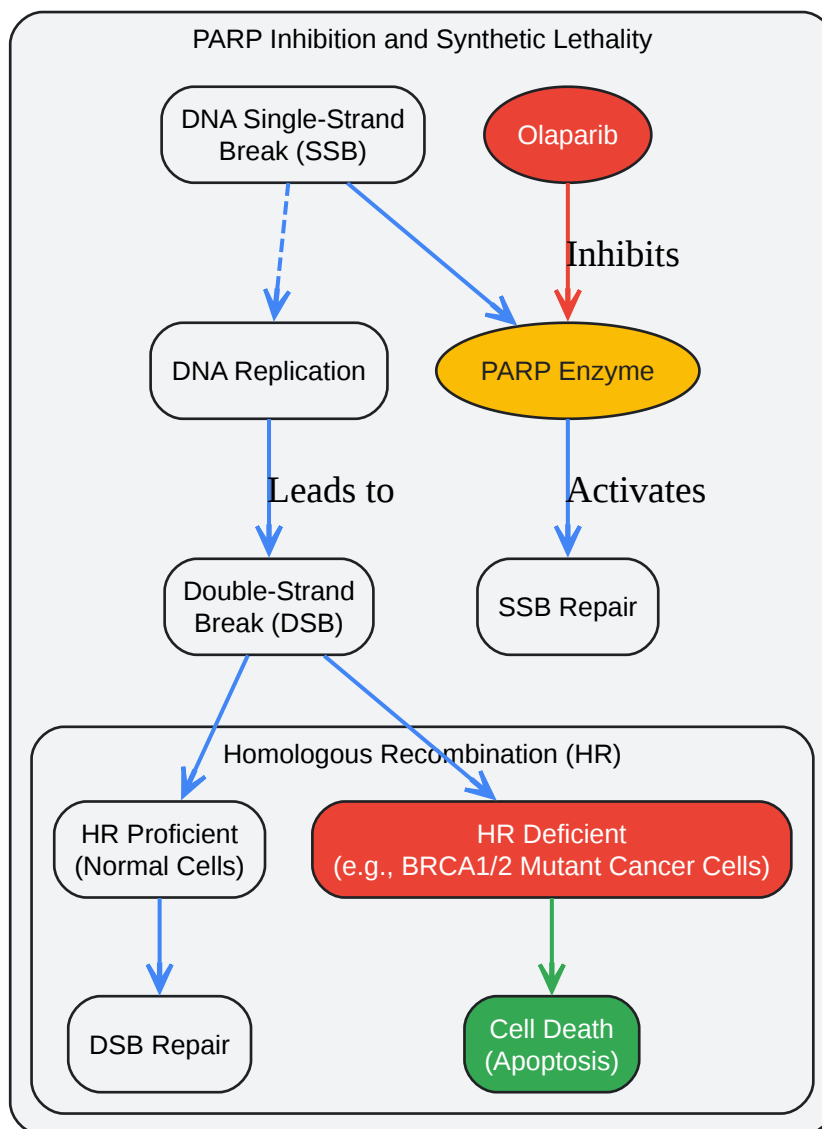
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Synthesis of a Key Olaparib Intermediate.

PARP Signaling Pathway and Mechanism of Action of Olaparib

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited in cancer cells that also have a deficiency in homologous recombination (HR) for

repairing double-strand breaks (DSBs), a phenomenon known as synthetic lethality occurs, leading to cancer cell death.



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PARP Signaling and Olaparib's Mechanism.

Safety and Handling

2-Fluoro-5-iodobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Class	Description
Acute Toxicity, Oral	Toxic if swallowed
Skin Corrosion/Irritation	Causes skin irritation
Serious Eye Damage/Irritation	Causes serious eye irritation
Specific Target Organ Toxicity	May cause respiratory irritation

Precautionary Measures:

- Wear protective gloves, clothing, eye, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a dry, cool, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Fluoro-5-iodobenzaldehyde is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its unique structural features enable a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Its role as a key building block in the synthesis of the PARP inhibitor Olaparib highlights its significance in the development of modern anticancer therapies. Researchers and scientists in drug development can leverage the reactivity of this compound to construct novel and complex molecular architectures with potential therapeutic applications. Proper handling and safety precautions are essential when working with this compound.

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